molecular formula C30H35NO3 B1196478 Ormeloxifene CAS No. 51423-20-2

Ormeloxifene

カタログ番号 B1196478
CAS番号: 51423-20-2
分子量: 457.6 g/mol
InChIキー: XZEUAXYWNKYKPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ormeloxifene is a selective estrogen receptor modulator (SERM) used as a non-hormonal, non-steroidal oral contraceptive . It has been marketed in India since the 1990s and was later introduced for the treatment of dysfunctional uterine bleeding . This compound has both estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast .


Synthesis Analysis

The commercial this compound hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d- and l-) and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers (d- and l-). The free bases of respective enantiomers were liberated by alkaline hydrolysis and further converted to their hydrochlorides .


Molecular Structure Analysis

This compound has a molecular formula of C30H35NO3 and an average mass of 457.614 Da . Its structure includes a 7-methoxy-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidino-ethoxy)-phenyl] chroman hydrochloride .


Chemical Reactions Analysis

This compound is quickly metabolized by the liver. In vivo studies suggest that the active metabolite of this drug is 7-desmethylated this compound . This compound is excreted from the body primarily via feces .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 556.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.8±3.0 kJ/mol and a flash point of 145.6±27.3 °C .

科学的研究の応用

  • Breast, Head and Neck, and Chronic Myeloid Leukemia Cancer Treatment : Ormeloxifene demonstrates potent anti-cancer activities in these cancers. It is well-tolerated and exhibits no significant toxicity, even with chronic administration (Gara, Sundram, Chauhan, & Jaggi, 2013).

  • Prostate Cancer Treatment : It inhibits the epithelial-to-mesenchymal transition (EMT) process in prostate cancer, thereby reducing tumorigenic, migratory, and invasive potential. This shows its potential as an anti-cancer drug for advanced stage metastatic prostate cancer (Hafeez et al., 2017).

  • Pancreatic Cancer Treatment : Nanoformulations of this compound have shown superior anticancer effects in pancreatic cancer cells, suggesting a novel therapeutic modality for cancer treatment (Chauhan et al., 2020).

  • Ovarian Cancer Treatment : this compound effectively inhibits the growth of cisplatin-resistant ovarian cancer cells, indicating its potential as a treatment option (Maher et al., 2015).

  • Cervical Cancer Treatment : It has shown anti-cancerous properties in cervical cancer by arresting cell cycle and inducing apoptosis. This compound also repressed HPV oncoproteins, suggesting an alternative therapeutic modality for cervical cancer (Chauhan et al., 2019).

  • Chronic Myeloid Leukemia Treatment : this compound induces apoptosis and arrests cell growth in leukemia cells, particularly in K562 cells. It acts via phosphorylation of ERK and arrests cells in the G0–G1 phase, indicating its utility in chronic myeloid leukemia therapy (Pal et al., 2011).

  • Head and Neck Cancer Treatment : this compound inhibits cell proliferation in head and neck squamous cell carcinoma (HNSCC) cells, indicating its potential as a therapeutic strategy against HNSCC (Srivastava et al., 2011).

作用機序

Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, this compound inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

将来の方向性

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells . It has been suggested that it may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids . Therefore, this compound is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

特性

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860460
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51423-20-2
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene
Reactant of Route 3
Ormeloxifene
Reactant of Route 4
Reactant of Route 4
Ormeloxifene
Reactant of Route 5
Ormeloxifene
Reactant of Route 6
Reactant of Route 6
Ormeloxifene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。